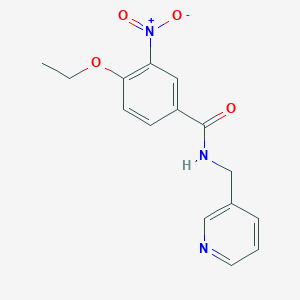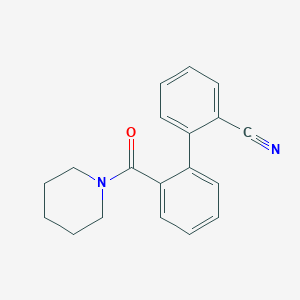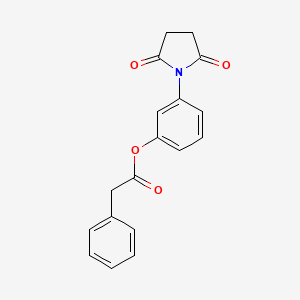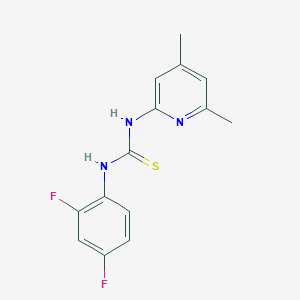![molecular formula C18H16F3NO2 B5748846 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as EFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPA is a member of the acrylamide family, which is widely used in organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cancer cell growth and bacterial cell wall synthesis. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. The exact mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide needs further investigation to fully understand its potential applications.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has shown minimal toxicity in various in vitro and in vivo studies. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has also shown good solubility in various solvents, making it suitable for various scientific research applications. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been shown to have good stability under various conditions, making it suitable for long-term storage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments, including high yield and purity, good solubility, and stability under various conditions. However, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has some limitations, including the need for specialized equipment for synthesis and purification, and the lack of information on its long-term toxicity.
Orientations Futures
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has several potential future directions for scientific research. One direction is to investigate its potential applications in cancer therapy and antibiotic development. Another direction is to explore its potential applications in material science, such as developing new polymers with unique properties. Further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has shown promising results in inhibiting cancer cell growth and bacterial growth, making it a potential candidate for cancer therapy and antibiotic development. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments, including high yield and purity, good solubility, and stability under various conditions. Further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide and its potential applications in various fields.
Méthodes De Synthèse
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxybenzaldehyde and 2-(trifluoromethyl)phenylacetonitrile in the presence of a base catalyst. The product is then purified using column chromatography to obtain pure 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide. The yield of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is high, and the purity is excellent, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has shown promising results in inhibiting various cancer cell lines, making it a potential candidate for cancer therapy. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has also shown antibacterial activity against various bacterial strains, making it a potential candidate for developing new antibiotics. In material science, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been used as a monomer to synthesize new polymers with unique properties. In agriculture, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been used as a herbicide to control weed growth in crops.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-2-24-14-10-7-13(8-11-14)9-12-17(23)22-16-6-4-3-5-15(16)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUZLCWJBWGXKW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)


![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
![5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5748809.png)

![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)

![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
